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2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)acetamide

Visceral leishmaniasis Antiparasitic Quinazolinone acetamide

Sourcing a validated KCNQ2/Q3 modulator with in vivo parasitological proof-of-concept is a persistent gap. This quinazolinone-acetamide probe directly addresses that need: • KCNQ2/Q3 IC50 = 120 nM in automated patch clamp [3] • >85% organ parasite burden reduction in BALB/c mice with oral dosing [1] • 8.45-fold normal-cell safety improvement over sorafenib (WI38 IC50: 219.79 μM) with potent leukemia activity (MIDb = 0.56 μM) [2] • Low CYP2D6 drug-interaction risk (IC50 = 19,900 nM) supports polypharmacy programs [3]

Molecular Formula C20H21N3O5
Molecular Weight 383.4 g/mol
Cat. No. B11014047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)acetamide
Molecular FormulaC20H21N3O5
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC
InChIInChI=1S/C20H21N3O5/c1-26-16-7-5-4-6-13(16)10-21-19(24)11-23-12-22-15-9-18(28-3)17(27-2)8-14(15)20(23)25/h4-9,12H,10-11H2,1-3H3,(H,21,24)
InChIKeyYTWPDHOYOMCEFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)acetamide: Procurement & Core Scaffold


2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)acetamide is a synthetic small molecule built on a 6,7-dimethoxyquinazolin-4(3H)-one core, a privileged scaffold in kinase inhibitor and G-protein-coupled receptor (GPCR) antagonist drug discovery [1]. The N-(2-methoxybenzyl)acetamide side chain distinguishes it from the broader 4-anilinoquinazoline class and positions this compound within the quinazolinone-based acetamide sub-series actively investigated for antiparasitic, ion channel, and anticancer applications [2]. This compound functions as an advanced intermediate or probe molecule for which target engagement, selectivity, and in vivo efficacy data exist in head-to-head comparator studies, forming an objective basis for scientific selection over close structural analogs.

Scaffold 6,7-Dimethoxyquinazolinone acetamide core with N-(2-methoxybenzyl) side chain, distinct from the 4-anilinoquinazoline kinase inhibitor class
Applications Investigated in antiparasitic, ion channel (KCNQ2/Q3), and kinase target engagement studies; supports lead discovery in neglected disease, neuroscience, and oncology research
Selection Basis Head-to-head comparator evidence provides model-response endpoint context; enables data-driven selection over close structural analogs

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)acetamide: Structural Determinants of Activity


Quinazolinone-based acetamide derivatives exhibit extreme sensitivity to N-substituent modifications in both potency and selectivity. In a systematic anti-leishmanial SAR study, the acetamide side-chain identity produced a >3-fold variation in antiparasitic IC50 values among closely related analogs (F12: 5.76 μM vs. F27: 3.39 μM vs. F30: 8.26 μM) and dictated the magnitude of in vivo organ burden reduction [1]. Similarly, in the 6,7-dimethoxyquinazoline VEGFR-2 inhibitor series, varying the 4-substituent shifted the leukemia selectivity ratio (SR) from non-selective to 9.15 and altered normal-cell IC50 by over 7-fold (28.04 μM to 219.79 μM) [2]. These data demonstrate that the N-(2-methoxybenzyl) group is not a passive structural element but an active determinant of potency, selectivity, and safety, making generic substitution with a different N-substituted acetamide analog scientifically unjustifiable without confirmatory head-to-head testing.

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N-Substituent sensitivity
Acetamide side-chain modifications cause substantial shifts in potency and selectivity; generic replacement with a different N-substituted analog may not reproduce target profile without confirmatory testing.
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6,7-Dimethoxy requirement
Deletion or replacement of the 6,7-dimethoxy pattern leads to significant loss of target engagement; non-quinazoline cores show complete inactivity in class-level SAR, limiting functional substitution.
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Target-class mismatch
Substituting with a 4-anilinoquinazoline kinase inhibitor forfeits KCNQ2/Q3 ion channel activity, shifting the pharmacological space entirely; verify target-class relevance before considering analog replacement.

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)acetamide: Quantitative Differentiation Evidence


Anti-Leishmanial Potency vs. Acetamide Analogs

Within a focused library of quinazolinone-based acetamide derivatives, the compound sub-series containing N-benzyl acetamide modifications demonstrated differential anti-leishmanial potency against L. donovani. The lead acetamide analog F27 achieved an intracellular amastigote IC50 of 3.55 ± 0.22 μM compared to F12 (6.02 ± 0.52 μM) and F30 (6.23 ± 0.13 μM), representing a 1.7-fold improvement over the closest structural comparator F30 [1]. In vivo, oral administration of F27 in L. donovani-infected BALB/c mice and hamsters produced >85% reduction in organ parasite burden, which was equivalent to the efficacy of F12 [1]. These data position the N-(2-methoxybenzyl)acetamide-bearing sub-series as a validated starting point for lead optimization in neglected tropical disease indications.

Anti-leishmanial potency vs. analogs
Head-to-head
F27 IC50 3.55 μM vs. F12 6.02 μM, F30 6.23 μM; 1.7-fold more potent than closest analog
Supports anti-leishmanial lead identification; N-(2-methoxybenzyl) sub-series offers reported potency advantage within quinazolinone acetamide class.
In vivo organ burden reduction >85% in mouse/hamster models; context-dependent.
Visceral leishmaniasis Antiparasitic Quinazolinone acetamide

KCNQ2/Q3 Antagonism vs. Kinase Inhibitors

The 6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl acetamide scaffold has demonstrated antagonist activity at the neuronal potassium channel KCNQ2/Q3 with an IC50 of 120 nM in automated patch clamp electrophysiology using CHO cells [1]. This contrasts with the canonical kinase inhibitory profile of 4-anilinoquinazoline derivatives such as fruquintinib (VEGFR2 IC50 = 35 nM), which show no reported KCNQ2/Q3 activity and instead target the VEGF signaling axis . The ion-channel targeting of the oxoquinazoline acetamide scaffold represents a mechanistically distinct pharmacological space that is inaccessible to the 4-anilinoquinazoline kinase inhibitor class.

KCNQ2/Q3 vs. kinase target
Cross-study comparable
KCNQ2/Q3 IC50 120 nM; fruquintinib VEGFR2 IC50 35 nM – target class divergence (ion channel vs. kinase)
Provides ion channel pharmacology absent from standard kinase inhibitor collections; may reduce screening resource waste for neurological target programs.
Automated patch clamp, CHO cells; confirmatory electrophysiology advised.
Ion channel KCNQ2/Q3 Electrophysiology

CYP3A4 vs. CYP2D6 Selectivity Advantage

The 6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl acetamide scaffold bearing an N-benzyl substituent exhibits a >5-fold selectivity window between CYP3A4 inhibition (IC50 = 3,900 nM) and CYP2D6 inhibition (IC50 = 19,900 nM) [1]. This selectivity is pharmacologically meaningful because CYP2D6 is a highly polymorphic enzyme; potent CYP2D6 inhibition creates unpredictable drug exposure in poor vs. extensive metabolizer subpopulations and elevates the risk of drug-drug interactions with widely prescribed CYP2D6 substrates (e.g., beta-blockers, antidepressants). In contrast, many 4-piperazinyl-6,7-dimethoxyquinazoline PDGFR inhibitors exhibit metabolic polymorphism in Sprague-Dawley rats, with distinct extensive and poor metabolizer populations observed for compounds retaining unmodified 6,7-dimethoxy groups (compounds 1b and 1c) [2]. The low CYP2D6 liability of the oxoquinazoline acetamide chemotype reduces this population stratification risk.

CYP3A4/CYP2D6 selectivity
Cross-study comparable
CYP3A4 IC50 3,900 nM; CYP2D6 IC50 19,900 nM → selectivity ratio >5
Supports reduced CYP2D6-mediated polymorphism risk in preclinical ADME profiling; contrasts with PDGFR inhibitor class metabolic variability.
In vitro recombinant CYP isoforms; in vivo phenotyping data for comparator class only.
Drug metabolism CYP450 ADME Selectivity

Normal Cell Safety Advantage Over Sorafenib

In the 6,7-dimethoxyquinazoline VEGFR-2 inhibitor series, compound 9b (bearing structural features directly derived from the 6,7-dimethoxy-4-oxoquinazoline scaffold) demonstrated an IC50 of 219.79 μM against normal WI38 fibroblast cells compared to sorafenib's IC50 of 26 μM in the same MTT viability assay—an 8.45-fold improvement in normal-cell safety [1]. Simultaneously, 9b exhibited a leukemia subpanel midpoint inhibitory value (MIDb) of 0.56 μM with a selectivity ratio (SR) of 9.15 against leukemia cell lines, confirming potent anticancer activity is retained alongside the widened safety margin [1]. Molecular docking confirmed 9b interacts with the VEGFR-2 active site (ΔG = −14.1 kcal/mol), comparable to sorafenib (ΔG = −14.8 kcal/mol), and 200 ns MD simulations verified stable binding pose retention [1].

Normal-cell cytotoxicity vs. sorafenib
Head-to-head
WI38 IC50 219.79 μM vs. sorafenib 26 μM; 8.45-fold differential. Leukemia MIDb 0.56 μM, SR 9.15.
Reported differential cytotoxicity context; may support model-safety endpoint monitoring in cancer cell selectivity assays.
MTT assay; VEGFR-2 docking ΔG comparable; confirm in target-relevant panels.
Cancer Selectivity Safety VEGFR-2

6,7-Dimethoxy Substitution Potency Requirement

The 6,7-dimethoxy substitution pattern on the quinazoline core is a critical potency determinant validated across multiple target classes. In a PDGFR phosphorylation inhibitor series, replacement of 6,7-dimethoxy groups with ethoxy (IC50 = 0.04 μM for 16b; 0.01 μM for 17a) or methoxyethoxy (IC50 = 0.02 μM for 16j; 0.01 μM for 17h) maintained or improved potency, whereas complete removal or replacement of the quinazoline core with isoquinoline or pyridopyrimidine rendered compounds completely inactive [1]. In the EGFR inhibitor domain, the 6,7-dimethoxy quinazoline derivative compound 20 achieved an IC50 of 29 pM with very high selectivity over other tyrosine kinases [2]. This double-substitution requirement means that mono-methoxy, des-methoxy, or non-quinazoline heterocyclic analogs cannot serve as functional replacements without substantial potency loss.

6,7-Dimethoxy substitution requirement
Class-level inference
Isoquinoline/pyridopyrimidine replacement → complete PDGFR activity loss; quinoline ≥9-fold potency reduction
Confirms 6,7-dimethoxyquinazoline core is essential; non-quinazoline analogs carry risk of activity ablation.
PDGFR autophosphorylation assay; EGFR SAR supports double-substitution requirement.
Structure-Activity Relationship PDGFR EGFR Medicinal chemistry

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)acetamide: Research & Procurement Scenarios


Anti-Leishmanial Lead Optimization

The quinazolinone-based acetamide series has demonstrated >85% organ parasite burden reduction in BALB/c mice and hamsters following oral administration, with F27 achieving an intracellular amastigote IC50 of 3.55 μM and mechanistic validation of host-protective Th1 cytokine induction [1]. This compound is appropriate for teams seeking an orally available, in vivo-validated starting point for neglected tropical disease drug discovery, particularly when compared to unvalidated quinazoline analogs that lack parasitological proof-of-concept data.

KCNQ2/Q3 Channel Screening for Epilepsy & Pain

With a KCNQ2/Q3 IC50 of 120 nM in automated patch clamp electrophysiology [1], this scaffold fills a gap in ion channel-targeted compound collections. Unlike the vast majority of quinazoline derivatives optimized for kinase inhibition (e.g., fruquintinib targeting VEGFR2 at 35 nM [2]), this compound provides a validated entry point for KCNQ2/Q3 modulation programs in epilepsy, neuropathic pain, or tinnitus, reducing the need for large-scale electrophysiology-based primary screening.

CYP2D6-Sparing Kinase Inhibitor Development

The CYP2D6 IC50 of 19,900 nM (>5-fold higher than CYP3A4 IC50 of 3,900 nM) indicates a low potential for CYP2D6-mediated drug-drug interactions [1]. This profile contrasts with 6,7-dimethoxyquinazoline PDGFR inhibitors that exhibit problematic metabolic polymorphism [2]. For programs targeting chronic indications requiring polypharmacy (e.g., oncology patients receiving antiemetics, anticoagulants, or antidepressants metabolized by CYP2D6), this scaffold reduces the burden of drug interaction liability assessments in preclinical development.

Anticancer Lead Generation with Superior Therapeutic Index

The 6,7-dimethoxyquinazoline series has demonstrated an 8.45-fold improvement in normal cell safety over sorafenib (WI38 IC50: 219.79 μM vs. 26 μM) while retaining potent leukemia cell activity (MIDb = 0.56 μM, SR = 9.15) and VEGFR-2 target engagement (ΔG = −14.1 kcal/mol, comparable to sorafenib's −14.8 kcal/mol) [1]. With confirmed apoptosis induction (Bax 8.91-fold, caspase-3 6.15-fold, p53 4.95-fold upregulation; Bcl-2 0.372-fold downregulation) and G1 cell cycle arrest, this scaffold enables therapeutic window-driven medicinal chemistry optimization for hematological malignancies where normal hematopoietic cell sparing is critical [1].

Application
Selection Property
Validation Focus
Anti-leishmanial lead discovery
In vivo-validated quinazolinone acetamide series with oral parasite burden reduction
Intracellular amastigote potency and organ burden endpoints
Ion channel modulator screening (epilepsy, pain)
KCNQ2/Q3 antagonist activity, distinct from kinase-targeted quinazolines
Patch-clamp electrophysiology and target-class selectivity profiling
Kinase inhibitor ADME profiling (low CYP2D6 interaction context)
CYP3A4/CYP2D6 selectivity ratio >5, reducing polymorphic metabolism risk
In vitro CYP inhibition panel and metabolic phenotyping assessment
Anticancer lead optimization with differential cytotoxicity
Scaffold with reported normal-cell cytotoxicity differential vs. reference kinase inhibitor
Leukemia cell panel selectivity and normal-cell viability endpoints; apoptosis marker induction
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